![molecular formula C10H16N2O3 B2929949 tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate CAS No. 847490-49-7](/img/structure/B2929949.png)
tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate” is a chemical compound with the CAS Number: 847490-49-7 . It has a molecular weight of 212.25 . The IUPAC name for this compound is tert-butyl 2-oxo-2-(2-propynylamino)ethylcarbamate . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 116-118 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate: , also known as TERT-BUTYL N-([(PROP-2-YN-1-YL)CARBAMOYL]METHYL)CARBAMATE, is a chemical compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on six unique applications:
Biochemical Reagent
It is used as a biochemical reagent that can be utilized as a biological material or organic compound for life science-related research .
Advanced Research and Development
The compound is involved in advanced research and development activities, particularly in the fields of life sciences, organic synthesis, and environmental measurement .
Synthetic Chemistry
It has applications in synthetic chemistry, where it can be used in multiple steps of synthesis involving nitrosation, reduction, esterification, amino group protection, and condensation .
Crystallography
A new polymorph of this compound has been identified using single-crystal X-ray diffraction, which is significant for understanding its crystalline structure and properties .
Precursor to Biologically Active Compounds
The compound serves as a precursor to biologically active natural products and has been synthesized with good yield and selectivity starting from commercially available substrates .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate” are currently unknown
Pharmacokinetics
The compound has a predicted density of 1.084±0.06 g/cm3 and a boiling point of 391.1±27.0 °C
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate"
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMGRUYTUJKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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